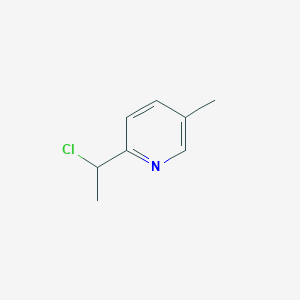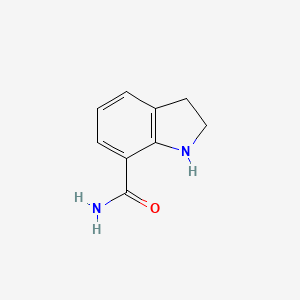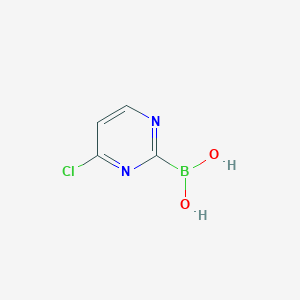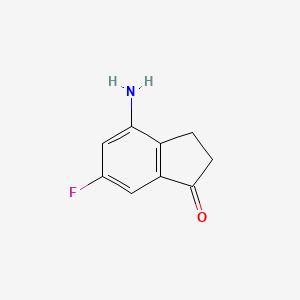
2-(1-Chloroethyl)-5-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Chloroethyl)-5-methylpyridine is an organic compound belonging to the class of pyridines. Pyridines are nitrogen-containing heterocyclic compounds that are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a chlorine atom and a methyl group on the pyridine ring makes this compound a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-5-methylpyridine can be achieved through several methods. One common approach involves the chlorination of 5-methylpyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the alkylation of 5-methylpyridine with 1-chloroethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over reaction parameters. Continuous flow reactors and automated systems are employed to ensure high yield and purity of the product. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Chloroethyl)-5-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides. This reaction is typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding ethyl derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are commonly used oxidizing agents. The reactions are usually performed under reflux conditions.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol are commonly used reducing agents. The reactions are typically carried out at low temperatures to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyridines with various functional groups such as amines, thiols, and ethers.
Oxidation: The major product is 2-(1-Chloroethyl)-5-carboxypyridine.
Reduction: The major product is 2-(1-Ethyl)-5-methylpyridine.
Wissenschaftliche Forschungsanwendungen
2-(1-Chloroethyl)-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies. Its ability to interact with biological molecules makes it useful in drug discovery and development.
Medicine: this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drug candidates targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-(1-Chloroethyl)-5-methylpyridine involves its interaction with specific molecular targets. The chlorine atom and the pyridine ring allow the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways.
The compound’s ability to undergo nucleophilic substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-(1-Chloroethyl)-5-methylpyridine can be compared with other similar compounds such as:
2-(1-Chloroethyl)pyridine: Lacks the methyl group on the pyridine ring, making it less sterically hindered and potentially more reactive in certain reactions.
2-(1-Bromoethyl)-5-methylpyridine: The presence of a bromine atom instead of chlorine can lead to different reactivity and selectivity in chemical reactions.
2-(1-Chloroethyl)-6-methylpyridine: The position of the methyl group on the pyridine ring can influence the compound’s reactivity and interaction with biological molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H10ClN |
|---|---|
Molekulargewicht |
155.62 g/mol |
IUPAC-Name |
2-(1-chloroethyl)-5-methylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-6-3-4-8(7(2)9)10-5-6/h3-5,7H,1-2H3 |
InChI-Schlüssel |
WAWVWMRXPTYDEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Hydroxy-3-methyl-2,6-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B11918790.png)




![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11918813.png)

![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11918822.png)
![1h-Pyrrolo[1,2-b]indazole](/img/structure/B11918828.png)
![2H-Indeno[5,6-D]oxazole](/img/structure/B11918832.png)

